4,5-Dimethylthiazole-2-sulfonamide
Overview
Description
4,5-Dimethylthiazole-2-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of the sulfonamide group enhances its reactivity and potential for forming various derivatives.
Mechanism of Action
Target of Action
4,5-Dimethylthiazole-2-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing a crucial role in treating a diverse range of disease states .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is vital for bacterial growth and multiplication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid metabolism cycle in bacteria . This disruption affects the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth and multiplication .
Pharmacokinetics
Sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth and multiplication . This is achieved by disrupting the folic acid metabolism cycle, which is essential for the synthesis of nucleic acids and proteins in bacteria .
Biochemical Analysis
Biochemical Properties
4,5-Dimethylthiazole-2-sulfonamide, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in several ways. For instance, thiazoles have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
For example, they can affect cell signaling pathways, gene expression, and cellular metabolism . In some cases, thiazoles have been found to exhibit cytotoxic activity on human tumor cell lines .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully known. Thiazoles are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways, including interactions with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylthiazole-2-sulfonamide typically involves the sulfonylation of 4,5-dimethylthiazole. One common method is the reaction of 4,5-dimethylthiazole with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylthiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are often employed.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4,5-Dimethylthiazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in treating infections and other diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Comparison with Similar Compounds
4,5-Dimethylthiazole: Lacks the sulfonamide group, making it less reactive.
2-Thiazolesulfonamide: Similar structure but different substitution pattern on the thiazole ring.
Sulfathiazole: Contains a thiazole ring with a sulfonamide group but different substituents
Uniqueness: 4,5-Dimethylthiazole-2-sulfonamide is unique due to the presence of both methyl groups on the thiazole ring and the sulfonamide group. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3,(H2,6,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYUBCSFQWPJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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